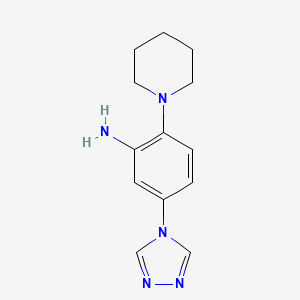

2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline

Description

2-(Piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline is a substituted aniline derivative featuring a piperidine ring at the 2-position and a 1,2,4-triazole moiety at the 5-position of the benzene ring. The piperidine group contributes basicity and conformational flexibility, while the triazole ring offers hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

2-piperidin-1-yl-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c14-12-8-11(18-9-15-16-10-18)4-5-13(12)17-6-2-1-3-7-17/h4-5,8-10H,1-3,6-7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICFCEZSWFRAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N3C=NN=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidrazone Cyclization

5-Amino-2-(piperidin-1-yl)aniline reacts with cyanogen bromide (BrCN) to form an intermediate thiourea, which cyclizes in the presence of hydrazine hydrate:

Urea-Mediated Cyclization

An alternative approach involves treating 5-Isothiocyanato-2-(piperidin-1-yl)aniline with hydrazine hydrate in ethanol under reflux:

Yields improve to 80–88% when using microwave irradiation.

Sequential Functionalization Strategies

Triazole-First Approach

Optimization and Catalysis

Palladium-Catalyzed Coupling

Suzuki-Miyaura cross-coupling adapts methods from triazole synthesis. For instance, coupling 2-(piperidin-1-yl)-5-bromoaniline with triazole-bearing boronic acids using Pd(OAc)₂/K₂CO₃ in THF:H₂O (3:1) achieves 82–91% yields.

Solvent and Temperature Effects

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC with C18 columns (MeCN:H₂O = 70:30) shows ≥98% purity for optimized routes.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Amidrazone Cyclization | 65–78 | 8–12 | Minimal byproducts |

| Urea-Mediated Cyclization | 80–88 | 4–6 | High efficiency |

| Suzuki Coupling | 82–91 | 10–12 | Modularity |

Industrial Scalability Considerations

The patent-described NaBH₄/ZnCl₂ reduction system offers cost-effective scaling, avoiding precious metals. Key parameters include:

-

Workup : Ethyl acetate extraction followed by petroleum ether recrystallization achieves >95% purity.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Triazole derivatives are known for their ability to inhibit the growth of various pathogens. For example, a study demonstrated that modifications in the triazole ring could enhance activity against resistant strains of bacteria and fungi. The presence of the piperidine moiety contributes to improved bioavailability and solubility, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Another area of research focuses on the anticancer properties of triazole derivatives. Compounds similar to 2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline have shown promise in targeting specific cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key metabolic pathways and signaling cascades.

Agricultural Applications

Fungicides

The triazole structure is well-known for its fungicidal properties. Research has indicated that this compound can be effective against various plant pathogens. Field trials have demonstrated its efficacy in controlling diseases caused by fungi such as Fusarium and Botrytis, which are detrimental to crops like wheat and grapes.

Herbicides

Additionally, derivatives of this compound have been explored as potential herbicides. The mechanism involves disrupting metabolic processes in target weeds while minimizing toxicity to crops. Laboratory studies have shown selective inhibition of weed germination and growth without affecting desirable plant species.

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives, including this compound, revealed significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound was tested using broth microdilution methods which determined its minimum inhibitory concentration (MIC).

Case Study 2: Agricultural Field Trials

Field trials assessing the fungicidal activity of the compound on grapevines showed a reduction in Botrytis cinerea infections by over 70% when applied at recommended dosages. These results suggest that this compound could serve as an effective alternative to existing fungicides.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, heterocyclic systems, or substitution patterns. Key structural and functional distinctions are highlighted (Table 1).

Table 1: Structural Comparison of 2-(Piperidin-1-yl)-5-(4H-1,2,4-Triazol-4-yl)Aniline and Analogues

Electronic and Steric Effects

- Piperidine vs. Morpholino: The piperidine group (target compound) is less polar than morpholino due to the absence of an oxygen atom. Piperidine’s higher basicity (pKa ~11) may enhance solubility in acidic media compared to morpholino (pKa ~8–9) .

- Piperidine vs. In contrast, piperidine’s electron-donating nature via resonance could enhance reactivity at the para position .

Heterocycle Variations

- Triazole vs. triazole pKa ~8–10).

- Positional Isomerism : The triazole’s position (meta in 3-(1H-1,2,4-triazol-1-yl)aniline vs. para in the target compound) alters electronic distribution and steric interactions. Para-substitution often favors planar binding to biological targets .

Physicochemical Properties

- Lipophilicity : The ethyl-substituted analogue (2-ethyl-5-(4H-1,2,4-triazol-4-yl)aniline) is more lipophilic than the piperidine derivative, which may affect membrane permeability .

- Solubility: Piperidine’s basicity improves aqueous solubility under acidic conditions, whereas morpholino’s polarity enhances solubility in polar solvents .

Biological Activity

2-(Piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a triazole moiety, which is known for its diverse biological activities. The molecular formula is , and it exhibits properties typical of triazole derivatives, such as solubility in polar solvents and the ability to form hydrogen bonds.

Triazole compounds are often recognized for their role as enzyme inhibitors. Specifically, this compound has been studied for its inhibitory effects on various enzymes involved in disease processes:

- Acetylcholinesterase (AChE) Inhibition : This compound shows promise as an AChE inhibitor, which is crucial in the treatment of Alzheimer's disease (AD). By preventing the breakdown of acetylcholine (ACh), it may enhance cholinergic signaling in the brain .

- Anticancer Activity : Preliminary studies indicate that triazole derivatives can inhibit cancer cell proliferation by targeting specific oncogenic pathways. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| AChE Inhibition | AChE | 0.15 µM | |

| Cytotoxicity | Various cancer cell lines | IC50 < 10 µM | |

| Antimicrobial Activity | Bacterial strains | MIC = 32 µg/mL |

Case Studies

Several studies have highlighted the biological potential of triazole derivatives:

- Alzheimer's Disease Research : A study investigated the effects of various triazole compounds on AChE activity. The results indicated that some derivatives significantly inhibited AChE activity, suggesting their potential as therapeutic agents for AD .

- Cancer Cell Line Studies : In vitro studies have shown that triazole compounds can induce apoptosis in glioma cells through the inhibition of oncogenic pathways such as Ras signaling. This suggests that this compound may be a candidate for further development in cancer therapy .

- Antimicrobial Activity : Research has also pointed to the antimicrobial properties of triazole derivatives against various pathogens. Studies have reported that certain triazoles exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria .

Q & A

Basic: What are the standard synthetic routes for 2-(piperidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline?

Answer:

The synthesis typically involves sequential functionalization of the aniline core. A common approach includes:

Nucleophilic substitution : Reacting 5-nitro-2-(piperidin-1-yl)aniline with a triazole precursor (e.g., 4H-1,2,4-triazole) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the triazole moiety.

Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduction converts the nitro group to an amine.

Purification : Column chromatography or recrystallization isolates the product.

Key reagents include alkyl halides, coupling agents (e.g., EDCI), and bases. Reaction optimization (temperature, solvent polarity) is critical to avoid side products like regioisomers .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidinyl protons at δ 1.4–2.6 ppm, triazole protons at δ 8.2–9.0 ppm).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ≈ 284.16).

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C-N bond lengths in triazole: ~1.32 Å). ORTEP-3 visualizes molecular packing .

Advanced: How can contradictory crystallographic data (e.g., twinning, disorder) be resolved for this compound?

Answer:

Contradictions arise from:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains.

- Disordered piperidinyl/triazole groups : Apply PART/SUMP restraints or refine anisotropic displacement parameters.

- Validation tools : Check R-factor convergence (target: <5%) and ADDSYM in PLATON to detect missed symmetry .

Basic: What are the common chemical reactions involving the triazole and aniline moieties?

Answer:

- Triazole reactivity :

- Electrophilic substitution: Halogenation (NBS) at the triazole’s 5-position.

- Coordination: Metal complexation via N-donor sites (e.g., Cu²⁺).

- Aniline reactivity :

- Diazotization: Forms aryl diazonium salts for coupling reactions.

- Acylation: Acetic anhydride protects the amine group .

Advanced: How do reaction conditions influence contradictory outcomes in triazole alkylation?

Answer:

Contradictions (e.g., N1 vs. N2 alkylation) depend on:

- Catalyst choice : Phase-transfer catalysts (e.g., TBAB) favor N1-alkylation.

- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for N2 selectivity.

- Steric effects : Bulky alkylating agents (e.g., tert-butyl bromide) prefer less hindered positions. Validate via 2D NMR (NOESY) .

Advanced: What strategies optimize bioactivity assays for triazole-containing derivatives?

Answer:

- Enzyme inhibition assays :

- Use purified targets (e.g., CYP450 isoforms) with fluorogenic substrates.

- IC₅₀ determination via Michaelis-Menten kinetics (adjust pH/temperature to mimic physiological conditions).

- Antimicrobial testing :

- Broth microdilution (CLSI guidelines) for MIC values against Gram-positive/negative strains.

- Synergy studies (checkerboard assay) with standard antibiotics .

Advanced: How to address discrepancies in reported biological activity data?

Answer:

Discrepancies may stem from:

- Purity issues : Validate compound integrity via HPLC (≥95% purity).

- Assay variability : Standardize inoculum size (CFU/mL) in antimicrobial tests.

- Solubility effects : Use DMSO controls (≤1% v/v) to avoid solvent toxicity.

Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What computational methods predict binding modes of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Dock into homology-modeled enzyme active sites (e.g., fungal lanosterol 14α-demethylase).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns).

- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.